4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a brominated pyrazole ring and a furyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. Another approach involves the condensation of hydrazine with carbonyl compounds, followed by bromination and further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazoles, furyl derivatives, and amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3,5-Dimethyl-4-bromopyrazole
- N-Methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a brominated pyrazole ring and a furyl group.
Properties
Molecular Formula |
C16H17BrN6O3 |
---|---|
Molecular Weight |
421.25 g/mol |
IUPAC Name |
4-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17BrN6O3/c1-8-13(17)9(2)23(21-8)7-10-4-5-12(26-10)16(25)20-11-6-19-22(3)14(11)15(18)24/h4-6H,7H2,1-3H3,(H2,18,24)(H,20,25) |
InChI Key |
XZPMERNVMOQCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(N(N=C3)C)C(=O)N)C)Br |
Origin of Product |
United States |
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